3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(7-methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7-4-5-13-6-8(2-3-9(14)15)12-10(13)11-7/h4-6H,2-3H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNAZGDAZBMRNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601217824 | |
| Record name | Imidazo[1,2-a]pyrimidine-2-propanoic acid, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601217824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255147-29-5 | |
| Record name | Imidazo[1,2-a]pyrimidine-2-propanoic acid, 7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyrimidine-2-propanoic acid, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601217824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid, identified by CAS number 1255147-29-5, is a compound of interest due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer effects, anti-inflammatory actions, and other pharmacological activities.
- Molecular Formula : C10H11N3O
- Molecular Weight : 191.19 g/mol
- InChI Key : NJQSQSWSNPCGKB-UHFFFAOYSA-N
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, Tiwari et al. synthesized various pyrimidine derivatives and evaluated their cytotoxicity against different cancer cell lines. Although specific data on this compound is limited, related compounds in the imidazo[1,2-a]pyrimidine family have demonstrated significant anticancer properties.
Case Study: Antitumor Efficacy
A study involving pyrimidine-triazole derivatives showed promising results against MCF-7 and MDA-MB453 cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 10 | MDA-MB453 | 29.1 |
| Compound 11 | MCF-7 | 15.3 |
These results suggest that modifications in the pyrimidine structure can lead to enhanced anticancer activity, indicating that similar modifications in this compound might yield beneficial effects.
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity, as seen in other pyrimidine derivatives. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.
Research Findings
In a study assessing the effects of thiazolidin compounds on inflammation:
| Compound | Inhibition Activity |
|---|---|
| NAT1 | Moderate reduction in IL-6 levels |
| PAT1 | Significant reduction in TNF-α levels |
These findings imply that this compound may exhibit similar properties due to its structural analogies with effective anti-inflammatory agents.
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, pyrimidine derivatives are known for various biological activities including:
- Antioxidant Activity : Some studies indicate that certain derivatives exhibit antioxidant properties by scavenging free radicals.
- Antimicrobial Activity : Pyrimidine compounds have been reported to possess antibacterial and antifungal properties.
Comparison with Similar Compounds
Key Observations :
- The 7-methyl group enhances steric hindrance and may improve metabolic stability compared to non-methylated analogues .
Triazolo-Pyrimidine Derivatives
Key Observations :
- Triazolo-pyrimidine derivatives exhibit greater structural complexity and diversity in substituents, often leading to higher molecular weights and specialized applications (e.g., agrochemicals, kinase inhibitors) .
- The trifluoromethyl group in ’s compound enhances metabolic resistance and binding specificity compared to non-fluorinated analogues .
Physicochemical and Commercial Comparison
Key Observations :
- The target compound’s carboxylic acid group improves aqueous solubility compared to non-acid derivatives, facilitating formulation in drug development .
- Commercial availability varies significantly, with triazolo derivatives often restricted to niche suppliers .
Preparation Methods
Methodology:
- Starting materials: 2-Amino-heterocycles (e.g., 2-amino-5-chloropyridine), aldehydes (e.g., 3-formylphenoxy acids), and isocyanides (e.g., tert-butyl isocyanide).
- Reaction conditions: Typically, stirring at room temperature or mild heating (around 60°C) in polar aprotic solvents like dimethylformamide (DMF) with catalytic acid (e.g., HClO₄) to promote cyclization.
- Reaction time: Usually 24 hours for optimal yields.
- Outcome: Formation of imidazo[1,2-a]pyridine derivatives with yields around 76% as reported in previous studies.
Key Data:
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Substrate | 2-Amino-5-chloropyridine, aldehyde, tert-butyl isocyanide | 76% |
This method allows the synthesis of heterocyclic acids with high efficiency and can be adapted for parallel synthesis, enabling the rapid generation of diverse derivatives.
Functionalization to Propanoic Acid Derivatives
The heterocyclic imidazo[1,2-a]pyridine core obtained via GBB reaction is further functionalized to incorporate the propanoic acid moiety.
Approach:
- Starting from heterocyclic acids: The GBB product, often an imidazo[1,2-a]pyridine-containing carboxylic acid, is used as the acid component in multicomponent reactions.
- Conversion to propanoic acid: This involves a multistep process where the heterocyclic acid undergoes esterification, amidation, or direct carboxylation to introduce the propanoic acid chain.
Research Findings:
- In a recent study, heterocyclic acids derived from GBB reactions were successfully employed in Ugi reactions to synthesize peptidomimetics, indicating the feasibility of preparing the target compound via these intermediates (see).
Ugi Four-Component Reaction (4-CR) for Final Assembly
The heterocyclic acid serves as a crucial component in Ugi reactions, which assemble the final 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid through a multicomponent condensation involving:
- The heterocyclic acid (as the carboxylic acid component)
- An amine (e.g., primary amines)
- An aldehyde or ketone
- An isocyanide (e.g., tert-butyl isocyanide)
Reaction Conditions:
- Solvent: Commonly methanol or dichloromethane
- Temperature: Room temperature or slightly elevated (around 60°C)
- Duration: 12–24 hours
- Yield: Variable, often exceeding 80% depending on the substituents and reaction optimization
Data Table:
| Step | Reagents | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | Heterocyclic acid, amine, aldehyde, isocyanide | Methanol | Room temp | 24 h | 80–90% | , |
This step effectively introduces the propanoic acid chain attached to the heterocyclic core, culminating in the target compound.
Research Findings and Optimization
Recent research emphasizes the importance of reaction parameters such as solvent choice, temperature, and catalyst presence to maximize yields and purity.
- Solvent Effects: Polar aprotic solvents like DMF and dichloromethane facilitate better solubility of reactants and improve reaction rates.
- Catalyst Use: Acid catalysis (e.g., HClO₄) enhances cyclization efficiency during GBB reactions.
- Parallel Synthesis: The procedures are adaptable for high-throughput synthesis, enabling the rapid generation of compound libraries.
Summary of Preparation Strategy
| Step | Description | Key Conditions | Outcome |
|---|---|---|---|
| 1 | GBB reaction to form heterocyclic core | DMF, acid catalyst, room temp to 60°C, 24 h | Imidazo[1,2-a]pyridine derivative (~76% yield) |
| 2 | Functionalization to introduce propanoic acid | Esterification, amidation, or direct carboxylation | Heterocyclic acid suitable for Ugi reaction |
| 3 | Ugi four-component reaction | Methanol/DCM, room temp, 12–24 h | Final target compound with high yield |
Q & A
Q. What are the key physicochemical properties of 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid, and how are they determined experimentally?
The compound’s molecular formula is C₁₀H₁₁N₃O₂ (derived from analogs in ), with a molecular weight of ~221.2 g/mol . Key properties include solubility (polar aprotic solvents), acidity (pKa ~4-5 for the carboxylic acid group), and stability under ambient conditions. Experimental determination involves:
- NMR spectroscopy (¹H/¹³C) for structural confirmation.
- HPLC (≥95% purity validation, as seen in triazolopyrimidine analogs ).
- Mass spectrometry (HRMS) for molecular weight verification.
- Thermogravimetric analysis (TGA) to assess thermal stability.
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves:
- Cyclization reactions : Condensation of 2-aminopyrimidine derivatives with α,β-unsaturated ketones or diketones to form the imidazo[1,2-a]pyrimidine core .
- Functionalization : Introduction of the methyl group at position 7 via alkylation or cross-coupling (e.g., Suzuki-Miyaura with methyl boronic acids) .
- Carboxylic acid installation : Hydrolysis of ester precursors or direct propanoic acid chain elongation using Michael addition .
Mechanistic considerations : Optimize reaction temperature (80-120°C) and catalysts (Pd for cross-coupling) to avoid side products like regioisomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?
Contradictions may arise from assay variability (e.g., cell lines, enzyme isoforms) or structural analogs. Methodological solutions include:
- Standardized bioassays : Use recombinant enzymes (e.g., kinase isoforms) under controlled conditions .
- Comparative SAR studies : Systematically modify substituents (e.g., trifluoromethyl, cyclopropyl) and correlate with activity .
- Meta-analysis : Aggregate data from PubChem and crystallographic databases (e.g., PDB) to identify trends .
Q. What advanced spectroscopic techniques elucidate structural dynamics in solution?
- 2D NMR (COSY, NOESY): Maps proton-proton correlations and spatial interactions.
- Dynamic NMR (DNMR) : Detects conformational changes at variable temperatures.
- Circular Dichroism (CD) : For chiral analogs, assesses enantiomeric stability .
- Mass spectrometry (HDX-MS) : Probes hydrogen-deuterium exchange to study solvent accessibility .
Q. How do substituents on the imidazo[1,2-a]pyrimidine core influence pharmacological profiles?
Key substituent effects (derived from analogs ):
Methodology : Combine computational docking (AutoDock) with in vitro assays to validate substituent effects .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
